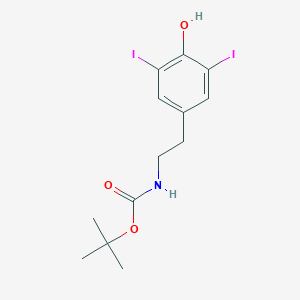

N-tert-Butoxycarbonyl 3,5-Diiodotyramine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-tert-Butoxycarbonyl 3,5-Diiodotyramine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related chemistry, particularly the use of tert-butoxycarbonyl (BOC) protective groups and the synthesis of various amines and imines, which are relevant to the understanding of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of BOC protective groups to protect amine functionalities during chemical reactions. For instance, N-tert-butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could be a similar approach to synthesizing N-tert-Butoxycarbonyl 3,5-Diiodotyramine . Additionally, the use of N,O-bis(tert-butoxycarbonyl)-hydroxylamine in the synthesis of various hydroxylamine and hydroxamic acid derivatives suggests that BOC groups are versatile in the synthesis of nitrogen-containing compounds .

Molecular Structure Analysis

While the molecular structure of N-tert-Butoxycarbonyl 3,5-Diiodotyramine is not directly analyzed in the papers, the tert-butoxycarbonyl group is known to serve as a powerful chiral directing group in the synthesis of amines . This implies that the BOC group could influence the stereochemistry of the compound. Furthermore, the synthesis of molecularly uniform oligomers using a modified BOC protective group indicates that such groups can be tailored to improve solubility and reaction efficiency, which could be relevant for the molecular structure analysis of N-tert-Butoxycarbonyl 3,5-Diiodotyramine .

Chemical Reactions Analysis

The papers describe various chemical reactions involving BOC-protected compounds. For example, the facile N-tert-butoxycarbonylation of amines using La(NO3)3·6H2O as a catalyst under solvent-free conditions suggests that BOC groups can be introduced to amines in a straightforward manner . The synthesis of tert-butyl aminocarbonate, which can acylate amines, also demonstrates the reactivity of BOC-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-Butoxycarbonyl 3,5-Diiodotyramine are not directly discussed in the papers. However, the properties of BOC-protected compounds, such as their solubility and reactivity, are influenced by the presence of the BOC group. The modified BOC protective group used in the synthesis of oligourethanes improved solubility and allowed for reactions that were not possible with conventional BOC groups . This suggests that the physical properties of N-tert-Butoxycarbonyl 3,5-Diiodotyramine could be manipulated by altering the protective group.

Applications De Recherche Scientifique

N-Boc Deprotection Methods

- Selective N-Boc Deprotection: A mild and selective method for N-Boc deprotection using sodium carbonate has been demonstrated, showcasing its compatibility with a wide range of functional groups, thus facilitating the synthesis of N-free products with excellent yields across various substrates (Kazzouli et al., 2006).

Tert-Butoxycarbonylation of Amines

- Efficient N-tert-Butoxycarbonylation: A facile methodology for N-tert-butoxycarbonylation of amines has been described, using di-tert-butyl dicarbonate in the presence of La(NO3)3·6H2O under solvent-free conditions, yielding N-tert-butylcarbamates efficiently (Suryakiran et al., 2006).

Synthesis and Reactivity in Organic Chemistry

- Synthesis of Pyrrolo Derivatives: The uncatalyzed reaction of N-tert-Butoxycarbonyl-protected silyloxypyrrole with 1,4-quinones has been explored for the efficient synthesis of pyrrolidinobenzofuran and pyrrolidinonaphthofuran adducts, demonstrating the versatility of N-tert-Butoxycarbonyl in synthetic applications (Brimble et al., 2004).

Advancements in Tert-Butoxycarbonylation Techniques

- Direct Tert-Butoxycarbonylation: A direct and sustainable synthesis method for tertiary butyl esters, including N-tert-Butoxycarbonyl compounds, using flow microreactor systems has been developed. This approach enhances the efficiency and sustainability of the tert-butoxycarbonylation process (Degennaro et al., 2016).

Safety And Hazards

Propriétés

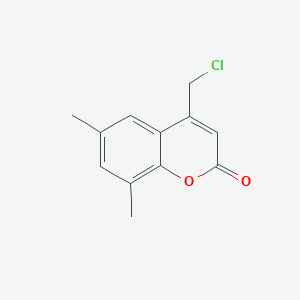

IUPAC Name |

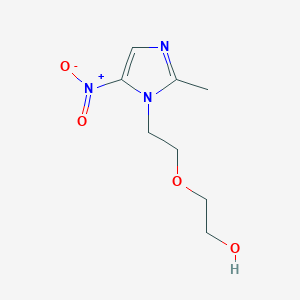

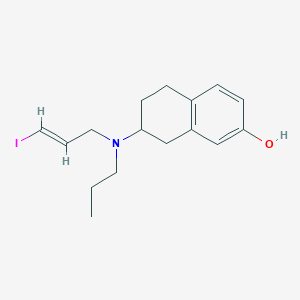

tert-butyl N-[2-(4-hydroxy-3,5-diiodophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17I2NO3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)10(15)7-8/h6-7,17H,4-5H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUGDDATVGKWTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=C(C(=C1)I)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17I2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468723 |

Source

|

| Record name | n-t-boc-3,5-diiodotyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butoxycarbonyl 3,5-Diiodotyramine | |

CAS RN |

788824-51-1 |

Source

|

| Record name | n-t-boc-3,5-diiodotyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)